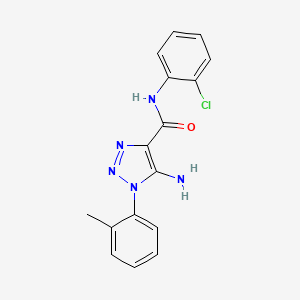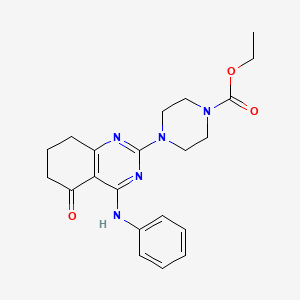
5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole compounds. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme p38 MAP kinase, which is involved in the regulation of inflammation. It has also been shown to inhibit the activity of the enzyme HIV-1 protease, which is required for the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high potency, low toxicity, and good bioavailability. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are many potential future directions for the study of 5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Some of these include:
1. Development of novel drugs based on this compound as a scaffold.
2. Investigation of the mechanism of action of this compound.
3. Study of the toxicity and pharmacokinetics of this compound in animal models.
4. Investigation of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes.
5. Optimization of the synthesis method of this compound to reduce cost and increase yield.
Conclusion:
This compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its high potency, low toxicity, and good bioavailability make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been used as a scaffold for the development of novel drugs, including kinase inhibitors, protease inhibitors, and antimicrobial agents.
Eigenschaften
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-6-2-5-9-13(10)22-15(18)14(20-21-22)16(23)19-12-8-4-3-7-11(12)17/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVKMBYZUNBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)

![N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447184.png)

![N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4447197.png)
![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4447198.png)
![N-allyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4447200.png)
![methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
![2-(4-methyl-1-piperazinyl)-6-[2-(4-morpholinyl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4447214.png)

